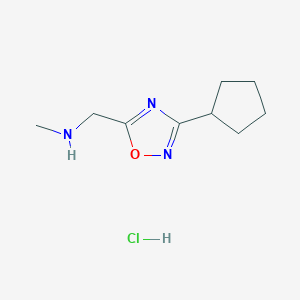
3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Descripción general
Descripción
3-(3-Methylpyridin-2-yl)cyclohexan-1-one, also known as M2CH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexanones and has a molecular weight of 183.27 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A practical route for synthesizing related cyclohexanone derivatives involves the use of inexpensive starting materials and readily attainable reaction conditions, leading to bifunctional building blocks that could be pivotal in developing new chemical entities or materials (Zha et al., 2021). The molecular structures of isomeric compounds, which share a similar cyclohexane core with "3-(3-Methylpyridin-2-yl)cyclohexan-1-one," have been shown to exhibit significant C–H⋯N, C–H⋯π, and π⋯π interactions, influencing their crystal packing and potentially affecting their chemical reactivity and applications in material science (Lai et al., 2006).
Chemical Properties and Reactions
The study of cyclohexanols' reaction with thianthrene cation radical provides insights into the chemical behavior of cyclohexanone derivatives, including potential pathways for their transformation into other valuable chemical entities (Shine & Yueh, 1992). Additionally, the synthesis of octahydro-2H-1-benzopyran-2-one from related cyclohexanone compounds and its application in tobacco flavoring highlight the potential of these compounds in the flavor and fragrance industry (Yu, 2010).
Potential Biological and Pharmacological Applications
The synthesis and characterization of novel phthalide derivatives from related compounds, along with their antioxidant activity and DNA binding capabilities, suggest potential applications in medicinal chemistry and pharmacology (Yılmaz et al., 2020). These findings indicate that derivatives of "3-(3-Methylpyridin-2-yl)cyclohexan-1-one" might possess significant biological activities, warranting further investigation into their therapeutic potential.
Material Science and Catalysis
The photochemical behavior of "3-(3-Methylpyridin-2-yl)cyclohexan-1-one" related compounds, such as imidacloprid, in different chemical environments simulating plant cuticle structures, reveals their potential applications in material science, particularly in the development of UV-protective coatings or materials (Schippers & Schwack, 2008).
Propiedades
IUPAC Name |
3-(3-methylpyridin-2-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-3-7-13-12(9)10-5-2-6-11(14)8-10/h3-4,7,10H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCWUMAHYSXYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-2-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)





![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)


![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid](/img/structure/B1433985.png)


![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)